molecular formula C6H6BNO4 B086076 3-Nitrophenylboronic acid CAS No. 13331-27-6

3-Nitrophenylboronic acid

Cat. No. B086076
CAS RN: 13331-27-6
M. Wt: 166.93 g/mol
InChI Key: ZNRGSYUVFVNSAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-nitrophenylboronic acid and its derivatives can be achieved through Suzuki cross-coupling reactions. Mechanistic investigations highlight the challenges in the transmetalation step when substituting the phenylboronic acid with a nitro group, particularly in the 2-position. However, substitutions in the 3- or 4-positions follow patterns similar to electrophilic substitution of nitrobenzenes, indicating the importance of the elimination step in the catalytic cycle (González et al., 2005).

Molecular Structure Analysis

The molecular structure of 3-nitrophenylboronic acid derivatives has been studied using X-ray single-crystal structure analysis, revealing intricate details of their crystalline forms. For example, the molecular adduct of 3-nitrophthalic acid and 3-methyl-4-nitropyridine N-oxide showcases a 1:1 molecular ratio, crystallizing in a triclinic space group. This study provides insight into the protonation states and hydrogen bonding within the molecule (Wang et al., 2006).

Chemical Reactions and Properties

3-Nitrophenylboronic acid acts as an efficient catalyst in the one-pot synthesis of 1,4-dihydropyridines and polyhydroquinolines via a multi-component coupling reaction. This demonstrates its versatility in facilitating reactions under room temperature conditions, thus underscoring its utility in organic synthesis (Adude et al., 2012).

Physical Properties Analysis

Detailed physical properties of 3-nitrophenylboronic acid derivatives can be studied through vibrational and electronic absorption spectroscopy. The analysis provides insights into molecular conformation, bonding, anti-bonding nature, and electronic transitions, offering a deeper understanding of the compound's physical characteristics (Sert et al., 2013).

Chemical Properties Analysis

Kinetic studies reveal the high reactivity of 3-nitrophenylboronic acid in reactions with glycols, distinguishing its behavior from its conjugate boronate ion. Such findings are critical for understanding the reactivity patterns of boronic acids and designing reactions that exploit these properties for synthetic applications (Miyamoto et al., 2008).

Scientific Research Applications

  • Synthesis of Functionalized Ortho-nitrophenylboronic Acids : This acid is used in the synthesis of a variety of ortho-nitrophenylboronic acids with functional groups like cyano, nitro, halo, etc. The synthesis is efficient and employs commercially available reagents, making it a valuable compound in organic chemistry (Collibee & Yu, 2005).

  • Enhancing Fluorescence Emission in Carbohydrate Assays : It is used in nanoparticle-enhanced fluorescence emission for non-separation assays of carbohydrates. This usage significantly improves the sensitivity and range of fluorescence assays (Li, Kamra, & Ye, 2016).

  • Studying Reaction Kinetics : The compound provides kinetic evidence in studies involving reactions with ethylene and propylene glycols. Its high reactivity compared to its conjugate boronate ion is of particular interest in chemical kinetics (Miyamoto et al., 2008).

  • Application in Borate Synthesis : It is used in the solvothermal synthesis of borates, underlining its utility in inorganic chemistry and material science (Pan et al., 2015).

  • Specific Reduction of Fructose in Food Matrices : Boronic acids, including 3-Nitrophenylboronic acid, are investigated for the specific reduction of fructose in foods like fruit juice, highlighting its potential application in food technology and chemistry (Pietsch & Richter, 2016).

  • In Drug Delivery Systems : It is used in the development of functionalized mesoporous silica nanoparticles for pH-activated controlled drug delivery and imaging. This application is particularly relevant in the field of nanotechnology and pharmaceutical sciences (Chen et al., 2015).

  • Detection of Saccharides in Biological Samples : It enhances the sensitivity in the detection of sugars using reactive desorption electrospray ionization, demonstrating its importance in analytical chemistry and bioanalysis (Zhang & Chen, 2010).

  • Detecting Hydrogen Peroxide in Foods and Agricultural Products : It reacts chemoselectively with hydrogen peroxide under alkaline conditions to produce yellow nitrophenolates, useful in food safety and agricultural chemistry (Lu et al., 2011).

Safety And Hazards

3-Nitrophenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

(3-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BNO4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRGSYUVFVNSAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065416
Record name Boronic acid, (3-nitrophenyl)-
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Molecular Weight

166.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Nitrophenylboronic acid

CAS RN

13331-27-6
Record name 3-Nitrophenylboronic acid
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Record name 3-Nitrobenzeneboronic acid
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Record name 3-Nitrophenylboronic Acid
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Record name 3-nitrophenylboronic acid
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Record name 3-nitrophenylboronic acid
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Record name Boronic acid, B-(3-nitrophenyl)-
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Record name Boronic acid, (3-nitrophenyl)-
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Record name 3-NITROPHENYLBORONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
689
Citations
C Miyamoto, K Suzuki, S Iwatsuki, M Inamo… - Inorganic …, 2008 - ACS Publications
The rate constants for a boronate ion were determined for the first time using the reaction systems of 3-nitrophenylboronic acid (3-NO 2 PhB(OH) 2 ) with ethylene glycol (EG) and …
Number of citations: 43 pubs.acs.org
F Fei, P Britz-McKibbin - Analytical and bioanalytical chemistry, 2010 - Springer
… Herein, we introduce a direct method for analysis of sugar alcohols using 3-nitrophenylboronic acid (… 3-nitrophenylboronic acid (NPBA) functions as an electrokinetic probe in capillary …
Number of citations: 16 link.springer.com
K Imaminato, D Kusuyama, S Suzuki, T Sugaya… - …, 2023 - Wiley Online Library
The influence of phosphate buffer on the reaction of boronic acid with 1,2‐diol was studied using a reaction system suitable for kinetics and the reaction of 3‐nitrophenylboronic acid (3‐…
RN Adude, RM Tigote, SV Goswami… - International Journal of …, 2012 - Springer
… ongoing research on 3-nitrophenylboronic acid as efficient … reaction by the use of 3-nitrophenylboronic acid as catalyst for the … However, in the presence of 3-nitrophenylboronic acid, the …
Number of citations: 12 link.springer.com
H Kato, K Shibayama, Y Arakawa, KY Suzuki… - JOURNAL OF CLINICAL …, 2005 - Citeseer
MATERIALS AND METHODS Bacterial strains, chemicals, and antibiotics. The bacterial strains used in this study and the-lactamases that they produce are shown in Table 1. The types …
Number of citations: 2 citeseerx.ist.psu.edu
SV Goswami, SS Pendalwar… - Chemistry & Biology …, 2016 - search.ebscohost.com
… -chromenes in presence of catalytic amount of 3-nitrophenylboronic acid. The synthesis of 2-… malononitrile and substituted phenols using 3-nitrophenylboronic acid as catalyst in solvent …
Number of citations: 4 search.ebscohost.com
Y Zhang, H Chen - International Journal of Mass Spectrometry, 2010 - Elsevier
… acids including 3-nitrophenylboronic acid and N-methyl-4-pyridineboronic acid iodide. In contrast to using PhB(OH) 2 , enhanced sensitivity of using 3-nitrophenylboronic acid was …
Number of citations: 84 www.sciencedirect.com
Y Cui, T Chen, B Li, X Liu, J Xia, J Han, Y Wu… - Journal of the Iranian …, 2018 - Springer
… The binding capacity of 3-nitrophenylboronic acid was found to be the highest, followed by … on affinity interaction between 3-nitrophenylboronic acid and saccharides was developed to …
Number of citations: 8 link.springer.com
MA Martínez-Aguirre… - The Journal of Organic …, 2015 - ACS Publications
… 3-Nitrophenylboronic acid recognizes zwitterions of amino acids in DMSO, and its UV absorption maximum undergoes a significant red shift in the presence of acetate anions, providing …
Number of citations: 49 pubs.acs.org
P Wipf, X Wang - Journal of Combinatorial Chemistry, 2002 - ACS Publications
… , 17 we decided to use the commercially available 3-nitrophenylboronic acid instead. In the presence of 10 mol % of 3-nitrophenylboronic acid in toluene at reflux, an equimolar amount …
Number of citations: 86 pubs.acs.org

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